3-(5-ブロモ-2-メトキシ-3-ピリジル)アクリル酸エチル

説明

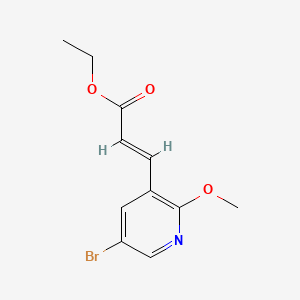

Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アニオン検出

この化合物は、DMSO および固体表面でのアニオン検出能力について評価されています . これは、特定のアニオンの検出が重要な環境モニタリングなどのさまざまな分野で役立ちます。

抗菌活性

この化合物は、いくつかの一般的な微生物に対する抗菌活性についてテストされています . これは、新しい抗菌剤の開発における潜在的な用途を示唆しています。

チエニルピリジルガーランドの合成

この化合物は、ヘテロアリールハライドとのクロスカップリングによるチエニルピリジルガーランドの調製のための反応剤として使用できます . これらの化合物は、有機エレクトロニクスおよびオプトエレクトロニクスに用途があります。

アレーンの調製

この化合物は、ニッケル触媒クロスカップリングによるカリウムアリールおよびヘテロアリールトリフルオロホウ酸塩との反応によるアレーンの調製にも使用できます . アレーンは、医薬品化学の分野で幅広い用途を持つ有機化合物のクラスです。

メソ置換ABCD型ポルフィリンの合成

この化合物は、メソ置換ABCD型ポルフィリンの合成のための官能基化反応で使用できます . ポルフィリンは、生物系で重要な役割を果たし、光線力学療法やさまざまな化学反応の触媒として用途がある環状化合物です。

インドール誘導体の生物学的可能性

この化合物は、インドール誘導体の合成に使用できる可能性があります . インドール誘導体は、抗ウイルス、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、さまざまな生物活性を有しています。 これは、研究者によるさまざまなインドール誘導体の合成に対する関心を高めました .

作用機序

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through processes like free radical bromination and nucleophilic substitution .

Result of Action

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

生物活性

Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₂BrN₁O₃

Molecular Weight : 286.125 g/mol

CAS Number : 1197397-26-4

The compound features a bromine atom and a methoxy group attached to a pyridine ring, which enhances its reactivity and biological properties compared to other similar compounds .

Biological Activity Overview

Research indicates that Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that certain pyridine derivatives possess antibacterial and antifungal activities. Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate is believed to share these properties due to its structural characteristics .

- Anticancer Potential : Preliminary research suggests that compounds with similar structures may exhibit anticancer effects. The presence of the bromine atom may play a crucial role in enhancing these activities .

The biological activity of Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate can be attributed to its interaction with various molecular targets. The brominated pyridine ring is known to form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition of cell growth in microbial and cancer cells .

Comparative Analysis

To better understand the unique properties of Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate | C₁₁H₁₂BrN₁O₃ | Contains bromine and methoxy groups | Antimicrobial, anticancer |

| Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate | C₉H₉BrN₁O₃ | Lacks ethyl group | Limited biological activity |

| 3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid | C₉H₉BrN₁O₂ | Similar structure without ethyl ester | Antimicrobial potential |

This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

- Anticancer Activity : In vitro studies assessed the cytotoxic effects of Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate on cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent .

特性

IUPAC Name |

ethyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-3-16-10(14)5-4-8-6-9(12)7-13-11(8)15-2/h4-7H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQTUBXMMANUMB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。